(6-(3-Oxomorpholino)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(3-Oxomorpholino)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyridine ring substituted with a morpholino group and a boronic acid moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(3-Oxomorpholino)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing complex boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-(3-Oxomorpholino)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid moiety to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
(6-(3-Oxomorpholino)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: This compound can be used to modify biomolecules and study their interactions.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (6-(3-Oxomorpholino)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid moiety can interact with hydroxyl and amino groups, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone: A five-membered lactam that shares some structural similarities with the morpholino group.
Pyrazolo[3,4-b]pyridine: A bicyclic heterocycle that has been studied for its biological activities.
Uniqueness
What sets this compound apart is its combination of a boronic acid moiety with a morpholino-substituted pyridine ring. This unique structure imparts distinct reactivity and makes it a versatile intermediate in various chemical and biological applications .
Properties
Molecular Formula |
C9H11BN2O4 |
---|---|
Molecular Weight |
222.01 g/mol |
IUPAC Name |
[6-(3-oxomorpholin-4-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H11BN2O4/c13-9-6-16-4-3-12(9)8-2-1-7(5-11-8)10(14)15/h1-2,5,14-15H,3-4,6H2 |
InChI Key |
LTASDRIVXLPRRS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCOCC2=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.